Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide
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Overview
Description
Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide typically involves the reaction of a suitable precursor with hydrazine or its derivatives under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Rel-(2R,3S)-2,3-Dihydroxysuccinic acid hydrate
- Rel-(2R,3S)-2,3-Epoxyheptane**
- 1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol
Uniqueness
Rel-(2R,3S)-3-methyltetrahydrofuran-2-carbohydrazide is unique due to its specific stereochemistry and the resulting chemical properties
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2R,3S)-3-methyloxolane-2-carbohydrazide |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-3-10-5(4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
InChI Key |
OUQWMKOHAKXSFF-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1CCO[C@H]1C(=O)NN |
Canonical SMILES |
CC1CCOC1C(=O)NN |
Origin of Product |
United States |
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